REACTION_SMILES
|
[Br:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:9]#[N:10])[cH:11][cH:12]1.[C:13]1(=[O:23])[c:14]2[c:15]([cH:19][cH:20][cH:21][cH:22]2)[C:16](=[O:18])[NH:17]1.[K:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH2:2]([CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:9]#[N:10])[cH:11][cH:12]1)[N:17]1[C:13](=[O:23])[c:14]2[c:15]([cH:19][cH:20][cH:21][cH:22]2)[C:16]1=[O:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(OCCBr)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(OCCN2C(=O)c3ccccc3C2=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |